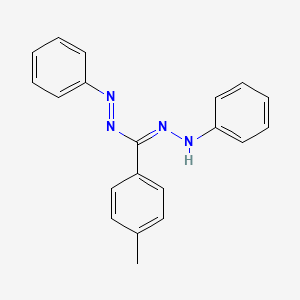

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is a versatile chemical compound with the molecular formula C19H16N4 and a molecular weight of 300.36 g/mol . This compound is used in various scientific studies, enabling breakthroughs in fields such as medicinal chemistry, polymer research, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of aniline with 4-methylbenzene-1,3-diamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is used in various scientific research applications, including:

Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

Polymer Research: As a monomer or additive in the production of specialty polymers.

Material Science: In the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Aniline, N-methyl-: A related compound with a similar structure but different functional groups.

N-Methylaniline: Another similar compound used in various chemical reactions.

Uniqueness

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Biological Activity

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an aniline moiety, a phenyl group, and a carboximidamide functional group, which are critical for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular pathways. It is suggested that the compound exerts its effects through:

- Inhibition of Cell Growth : Studies have shown that this compound can inhibit the proliferation of cancer cell lines.

- Induction of Apoptosis : Evidence supports that it may trigger apoptotic pathways in malignant cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| HepG2 | 3.8 |

| HL60 | 4.5 |

Antioxidant Activity

The compound also displays antioxidant properties, which may contribute to its anticancer effects. It has been shown to scavenge free radicals effectively, reducing oxidative stress in cells.

Case Studies

- Study on HL60 Cells : A study published in Cancer Research evaluated the effects of this compound on HL60 cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, with increased levels of cytochrome c release and activation of caspases .

- Combination Therapies : Another study explored the synergistic effects of this compound when combined with standard chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting that it could be a valuable addition to existing treatment regimens .

Properties

Molecular Formula |

C20H18N4 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3/b23-20+,24-22? |

InChI Key |

FEYZMOAOMKSFOX-KYZOMJKISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.